molecular formula C13H20ClNO B13345651 2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride

2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride

Cat. No.: B13345651
M. Wt: 241.76 g/mol
InChI Key: XGLKZTFCFVNTHL-UHFFFAOYSA-N
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Description

2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is an organic compound with the molecular formula C13H19NO·HCl. This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of 2-(3-(Cyclopentyloxy)phenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride
  • 3-(Cyclopentyloxy)phenyl)methanamine hydrochloride

Uniqueness

2-(3-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-(3-cyclopentyloxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12;/h3-4,7,10,12H,1-2,5-6,8-9,14H2;1H

InChI Key

XGLKZTFCFVNTHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CCN.Cl

Origin of Product

United States

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